2-Cyclopenten-1-ol, 2-bromo-, (1S)-
Description
Significance of Chiral Allylic Alcohols in Synthetic Organic Chemistry
Chiral allylic alcohols are organic compounds that feature a hydroxyl group attached to a carbon atom adjacent to a double bond, with the alcohol-bearing carbon being a stereocenter. These structures are highly prized in organic synthesis because they serve as versatile precursors to a wide array of more complex chiral molecules. ontosight.ai Their value lies in the ability to control the stereochemistry of subsequent reactions, which is crucial for the synthesis of enantiomerically pure compounds essential in fields like pharmaceuticals and materials science. ontosight.ai
The synthesis of chiral allylic alcohols can be achieved through various methods, including the asymmetric reduction of enones or the enantioselective addition of nucleophiles to aldehydes. researchgate.net Once formed, the allylic alcohol moiety can be transformed into numerous other functional groups with a high degree of stereochemical control. This makes them fundamental building blocks for creating molecules with specific three-dimensional arrangements.
Overview of Halogenated Cyclopentenol (B8032323) Derivatives as Synthetic Intermediates
Halogenated cyclopentenol derivatives, such as (1S)-2-Bromo-2-cyclopenten-1-ol, are powerful intermediates in organic synthesis. The presence of a halogen, like bromine, on the cyclopentene (B43876) ring provides a handle for a variety of chemical transformations. For instance, the related compound 2-bromo-2-cyclopenten-1-one is a key starting material for the synthesis of prostaglandins (B1171923) and steroids. ontosight.ai The bromine atom can be easily displaced by nucleophiles or participate in metal-catalyzed cross-coupling reactions, allowing for the construction of more complex carbon skeletons. ontosight.ai
The synthesis of cyclic alkenyl halides can be accomplished through methods like acid-mediated cationic cyclization of alkynols or enynes. nih.gov These methods provide a direct route to halogen-containing cyclic compounds that can then be used in the synthesis of natural products. nih.gov The combination of the halogen and the chiral alcohol in a cyclic framework, as seen in (1S)-2-Bromo-2-cyclopenten-1-ol, offers a powerful platform for asymmetric synthesis.
Research Trajectories and Future Directions in Stereoselective Synthesis of Cyclic Bromoallylic Alcohols
The stereoselective synthesis of complex molecules is a major goal of modern organic chemistry. For cyclic bromoallylic alcohols, research is focused on developing new catalytic systems that can produce these compounds with high enantioselectivity and in good yields. chiralpedia.comfrontiersin.org Current and future research directions include:
Development of Novel Catalysts: There is a strong emphasis on creating new chiral catalysts, including metal-based catalysts and organocatalysts, for asymmetric transformations. chiralpedia.comnih.gov These catalysts are designed to provide high levels of stereocontrol in the synthesis of chiral alcohols.
Green Chemistry Approaches: A significant trend is the alignment of synthetic strategies with the principles of green chemistry. This involves developing more sustainable catalytic systems, using less toxic reagents, and minimizing waste. chiralpedia.com Biocatalysis, using enzymes, is a particularly promising green approach due to the high selectivity and mild reaction conditions. nih.govnih.gov
Flow Chemistry: The use of continuous flow systems is becoming more widespread in asymmetric catalysis. Flow chemistry allows for precise control over reaction parameters, which can improve efficiency and facilitate the optimization of synthetic routes. frontiersin.orgnih.gov
C-H Functionalization: The selective functionalization of traditionally unreactive C-H bonds is an expanding area of research. This approach offers a more atom-economical way to construct complex molecules and is being applied to the synthesis of chiral cyclic alcohols. nih.gov
The future of asymmetric synthesis will likely involve hybrid approaches that combine different catalytic strategies to tackle complex synthetic challenges and to efficiently produce enantiopure molecules like (1S)-2-Bromo-2-cyclopenten-1-ol for a variety of applications. frontiersin.orgnih.gov
Structure
3D Structure
Properties
CAS No. |
156768-85-3 |
|---|---|
Molecular Formula |
C5H7BrO |
Molecular Weight |
163.01 g/mol |
IUPAC Name |
(1S)-2-bromocyclopent-2-en-1-ol |
InChI |
InChI=1S/C5H7BrO/c6-4-2-1-3-5(4)7/h2,5,7H,1,3H2/t5-/m0/s1 |
InChI Key |
HVTLYEBHUKZJCL-YFKPBYRVSA-N |
Isomeric SMILES |
C1C[C@@H](C(=C1)Br)O |
Canonical SMILES |
C1CC(C(=C1)Br)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1s 2 Bromo 2 Cyclopenten 1 Ol and Chiral Analogs
Enantioselective and Diastereoselective Synthesis Strategies for the Cyclopentenol (B8032323) Core
The creation of the chiral cyclopentenol framework is a critical first step. Various methods have been developed to control the three-dimensional arrangement of atoms, ensuring the desired enantiomer is produced in high purity.
Asymmetric Catalysis Approaches for Chiral Allylic Alcohol Formation
Asymmetric catalysis is a powerful tool for generating chiral molecules. In the context of synthesizing chiral allylic alcohols, metal-catalyzed reactions have shown considerable promise. These methods often involve the use of a chiral ligand that coordinates to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.
For instance, palladium-catalyzed asymmetric allylic alkylation has been effectively used to create chiral tertiary alcohol stereocenters. nih.gov This approach has been instrumental in the synthesis of functionalized cyclopentanol (B49286) frameworks, which are key structural motifs in many biologically active natural products and pharmaceuticals. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. For example, di-μ-amidate dipalladium complexes have been identified as effective catalysts for transforming trichloroacetimidate (B1259523) derivatives of prochiral (E)-2-alkene-1-ols into enantioenriched branched allylic phenyl ethers with high enantiomeric purity (typically 90–98% ee). nih.gov
Another notable advancement is the use of N-heterocyclic carbene (NHC) catalysts. An enantioselective synthesis of α,α-disubstituted cyclopentenes has been developed using a chiral NHC catalyst that promotes an intramolecular aldol (B89426) reaction, leading to the formation of optically active cyclopentenes. organic-chemistry.org
Table 1: Asymmetric Catalysis for Chiral Allylic Alcohol Formation
| Catalyst Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Palladium(II) complex [(Sp,R)-COP-OAc]2 | (Z)-2-alkene-1-ol trichloroacetimidates | Branched allylic aryl ethers | High | nih.gov |
| Di-μ-amidate dipalladium complex | (E)-2-alkene-1-ol trichloroacetimidates | Branched allylic aryl ethers | 90-98% | nih.gov |
| Chiral N-heterocyclic carbene (NHC) | α,β-unsaturated aldehyde and 1,3-diketone | α,α-disubstituted cyclopentenes | High | organic-chemistry.org |
| Copper-catalyzed desymmetrizing hydrogenation with Ph-BPE | Prochiral 4,4-disubstituted 2,5-cyclohexadienones | Chiral 4,4-disubstituted 2-cyclohexenones | Up to 97% | acs.org |
Chiral Auxiliary-Mediated Stereocontrol in Cyclopentene (B43876) Derivative Synthesis
Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.orgnumberanalytics.com This strategy involves a three-step process: covalent attachment of the auxiliary, a diastereoselective transformation, and subsequent removal of the auxiliary. wikipedia.org
Oxazolidinones, popularized by David A. Evans, are a classic example of a chiral auxiliary. youtube.com They can be used to induce high levels of stereocontrol in a variety of reactions, including the synthesis of chiral cyclopentene derivatives. youtube.comnih.gov For example, a protocol for obtaining chiral bicyclo[1.1.1]pentanes (BCPs) with an adjacent stereocenter utilizes a chiral oxazolidinone auxiliary. nih.gov The reaction of an aldehyde with (R)-2-phenylglycinol, acting as a chiral auxiliary, can lead to a mixture of diastereomers that can be separated to yield enantiomerically enriched products. nih.gov
Table 2: Examples of Chiral Auxiliaries in Synthesis
| Chiral Auxiliary | Type of Reaction | Key Feature | Reference |
| 8-phenylmenthol | Asymmetric synthesis | Introduced by E.J. Corey | wikipedia.org |
| trans-2-phenyl-1-cyclohexanol | Asymmetric synthesis | Alternative to 8-phenylmenthol | wikipedia.org |
| Oxazolidinones | Aldol reactions, Alkylation reactions | High diastereoselectivity | youtube.comnih.gov |
| Camphorsultam | Various asymmetric transformations | Classic and reliable | wikipedia.org |
| Pseudoephedrine | Alkylation reactions | Can be used as both (R,R)- and (S,S)-enantiomers | wikipedia.org |
Enzymatic and Biocatalytic Pathways to Enantioenriched Cyclic Alcohols
Enzymes and biocatalysts offer a highly selective and environmentally friendly alternative to traditional chemical methods for synthesizing enantioenriched compounds. nih.gov Their ability to operate under mild conditions and with high stereospecificity makes them attractive for the synthesis of chiral cyclic alcohols.
For example, wheat germ lipase (B570770) has been used for the enantioselective hydrolysis of (4R)-(+)-acetoxy-2-cyclopenten-1-one to produce (4R)-(+)-hydroxy-2-cyclopenten-1-one. orgsyn.org This enzymatic resolution allows for the separation of enantiomers, providing access to the desired chiral building block.
More recently, ene-reductases such as OPR3 and YqjM have been employed for the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones through the desymmetrizing hydrogenation of prochiral precursors, achieving high enantioselectivities (up to >99% ee). acs.org Furthermore, the development of enzymatic cascade reactions, such as the synthesis of ε-caprolactone using an alcohol dehydrogenase, a cyclohexanone (B45756) monooxygenase, and a lipase, demonstrates the potential for multi-step enzymatic processes in organic synthesis. nih.gov
Regioselective Bromination Techniques for Unsaturated Cyclopentenols
Once the chiral cyclopentenol core is established, the next critical step is the regioselective introduction of a bromine atom. This requires methods that can precisely control the position of bromination on the unsaturated ring.
Halogenation of Cyclopentenone Derivatives
The halogenation of cyclopentenone derivatives is a common strategy for introducing a bromine atom at a specific position. For instance, the oxidative bromination of a vinyl chloride with sodium hypobromite (B1234621) in acetic acid can lead to the formation of an intermediate α-bromoketone. nih.gov This intermediate can then be further transformed to the desired brominated cyclopentenone.
In another example, 2,2,4,4,6,6-hexabromo-5,5-dimethyl-l,3-cyclohexanedione can be converted to 2,3,5,5-tetrabromo-4,4-dimethyl-2-cyclopentenone by reaction with sodium acetate (B1210297) in hot glacial acetic acid. researchgate.net This highlights how highly halogenated precursors can be used to synthesize specific brominated cyclopentenones.
Bromination using Triphenylphosphine Dibromide and Analogous Reagents
Triphenylphosphine dibromide (TPPBr₂) is a versatile reagent used for the conversion of alcohols to alkyl bromides. enamine.netsigmaaldrich.com This reagent is particularly useful for sensitive substrates, including unsaturated compounds, as it often proceeds with minimal side reactions. enamine.net The reaction involves the activation of the alcohol by the phosphonium (B103445) species, followed by nucleophilic attack of the bromide ion.
This method can be applied to unsaturated cyclopentenols to achieve regioselective bromination. The precise outcome of the reaction can depend on the substrate and reaction conditions.
Organometallic Reagent-Based Construction and Functionalization of the Cyclopentenol Framework
The use of organometallic reagents is a cornerstone of modern synthetic organic chemistry, offering a powerful toolkit for the formation of carbon-carbon bonds with high levels of control and selectivity. The construction and functionalization of the chiral 2-bromocyclopentenol scaffold can be efficiently achieved through the application of various organometallic species, including those based on lithium, cerium, palladium, and copper.
Utility of Organolithium Reagents and Bromo-Lithium Exchange
Organolithium reagents are highly reactive species widely employed in organic synthesis for their strong nucleophilicity and basicity. nih.gov They can be prepared through the reaction of an alkyl or aryl halide with lithium metal or, more commonly in modern synthesis, via metal-halogen exchange. mdpi.com This exchange reaction, particularly the bromo-lithium exchange, is a powerful method for generating functionalized organolithium species from readily available organobromides.
The bromo-lithium exchange reaction involves the treatment of a vinyl or aryl bromide with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. This process rapidly exchanges the bromine atom for a lithium atom, creating a new organolithium species that can then react with a variety of electrophiles. The reaction is often fast and proceeds with retention of configuration at the carbon center.
In the context of synthesizing substituted cyclopentenol derivatives, a bromo-lithium exchange on a protected 2-bromo-2-cyclopenten-1-ol derivative would generate a vinyllithium (B1195746) species. This intermediate could then be trapped with an electrophile to introduce a new substituent at the 2-position of the cyclopentene ring. The choice of protecting group for the hydroxyl function is crucial to prevent side reactions, as organolithium reagents are strong bases and can deprotonate acidic protons.
While direct examples for the synthesis of (1S)-2-bromo-2-cyclopenten-1-ol using this method are not extensively detailed in general literature, the principle is well-established. For instance, the generation of 1-propynyllithium (B39626) from (Z/E)-1-bromo-1-propene demonstrates the feasibility of such transformations on vinyl bromides. orgsyn.org
Table 1: Key Features of Bromo-Lithium Exchange
| Feature | Description |
| Reagents | Typically n-BuLi or t-BuLi. |
| Substrate | Vinyl or aryl bromides. |
| Conditions | Low temperatures (e.g., -78 °C) in ethereal solvents like THF or diethyl ether. |
| Key Intermediate | Vinyllithium or aryllithium species. |
| Advantages | Fast reaction rates, retention of stereochemistry, and access to highly reactive nucleophiles. |
| Limitations | Requires careful control of temperature and moisture; potential for side reactions with acidic functional groups. |
Formation and Reactivity of Organocerium Species
Organocerium reagents, typically prepared in situ from organolithium or Grignard reagents and anhydrous cerium(III) chloride (CeCl₃), offer a unique reactivity profile that complements other organometallic reagents. rsc.org A key advantage of organocerium compounds is their high oxophilicity and low basicity compared to their organolithium or Grignard precursors. wikipedia.org This characteristic allows for highly selective 1,2-additions to α,β-unsaturated carbonyl compounds, suppressing the 1,4-conjugate addition that is often competitive with more basic organometallics. rsc.orgwikipedia.org
The preparation of an organocerium reagent involves the transmetalation of an organolithium or Grignard reagent with CeCl₃. In the synthesis of functionalized cyclopentenols, an organocerium reagent could be added to a cyclopentenone precursor. For example, the addition of an alkylcerium reagent to 2-bromo-2-cyclopentenone could, in principle, afford the desired tertiary alcohol, (1S)-2-bromo-2-alkyl-2-cyclopenten-1-ol, with high chemoselectivity. The strong Lewis acidity of the cerium ion activates the carbonyl group towards nucleophilic attack. mdpi.com
Furthermore, chelation control can play a significant role in directing the stereochemical outcome of additions to chiral substrates containing a coordinating group, such as a hydroxyl or ether group. researchgate.net In the synthesis of chiral cyclopentenols, the stereocenter at C1 could direct the addition of an organocerium reagent to the carbonyl group of a suitable precursor, potentially leading to high diastereoselectivity.
Table 2: Characteristics of Organocerium Reagents in Synthesis
| Characteristic | Description |
| Preparation | In situ reaction of organolithiums or Grignard reagents with anhydrous CeCl₃. |
| Reactivity | Highly oxophilic, low basicity. |
| Selectivity | Favors 1,2-addition to α,β-unsaturated carbonyls. Tolerates enolizable protons. |
| Applications | Addition to ketones and aldehydes, including those prone to enolization or conjugate addition. |
| Stereocontrol | Can be influenced by chelation with coordinating functional groups. |
Palladium-Catalyzed Cross-Coupling Reactions in Bromocyclopentene Synthesis
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds and have revolutionized the synthesis of complex molecules. orgsyn.orgwikipedia.orgorganic-chemistry.org These reactions offer high functional group tolerance and stereospecificity, making them highly valuable for the synthesis of functionalized cyclopentene derivatives.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. orgsyn.orgorganic-chemistry.org In the context of synthesizing analogs of (1S)-2-bromo-2-cyclopenten-1-ol, a protected form of the title compound could serve as the vinyl bromide partner. Coupling with various organoboron reagents would allow for the introduction of a wide range of substituents (alkyl, aryl, vinyl, etc.) at the 2-position of the cyclopentene ring. The catalytic cycle typically involves oxidative addition of the vinyl bromide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. orgsyn.org
The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org An intramolecular Heck reaction of a suitably designed precursor could be employed to construct the cyclopentene ring itself. mdpi.com For example, a substrate containing both a vinyl halide and a terminal alkene could undergo cyclization to form a cyclopentene derivative. The stereoselectivity of the Heck reaction is often high, favoring the formation of the trans product in intermolecular reactions. google.com
While specific applications of these methods for the direct synthesis of (1S)-2-bromo-2-cyclopenten-1-ol are not prominently featured in general literature, their utility in the synthesis of functionalized five-membered rings is well-established.
Other Transition Metal-Mediated Transformations (e.g., Copper-catalyzed)
Copper-catalyzed reactions provide a cost-effective and efficient alternative to palladium-catalyzed transformations for certain C-C and C-heteroatom bond formations. Copper catalysts are particularly effective in the cross-coupling of Grignard reagents with organic halides and in asymmetric allylic alkylation reactions.
A notable example that highlights the potential of copper catalysis in this area is the synthesis of (S)-benzoic acid-cyclopent-2-enyl ester. wikipedia.org This synthesis involves the copper-catalyzed asymmetric addition of a Grignard reagent to a 3-bromopropenyl ester, which proceeds with high regio- and enantioselectivity using a chiral phosphine (B1218219) ligand such as Taniaphos. The resulting product is then subjected to Ring-Closing Metathesis (RCM) to form the chiral cyclopentenyl ester. This two-step process demonstrates the synergy between copper-catalyzed asymmetric alkylation and RCM in constructing chiral cyclopentene derivatives.
Copper-catalyzed cross-coupling of Grignard reagents with vinyl bromides is another powerful tool. rsc.org A protected derivative of (1S)-2-bromo-2-cyclopenten-1-ol could potentially undergo coupling with various Grignard reagents in the presence of a copper catalyst to introduce diverse substituents at the C2 position.
Table 3: Copper-Catalyzed Transformations for Cyclopentenol Synthesis
| Reaction Type | Description | Key Features |
| Asymmetric Allylic Alkylation | Addition of a nucleophile to an allylic substrate, creating a new stereocenter. | Can be highly enantioselective with chiral ligands. |
| Cross-Coupling with Grignard Reagents | Reaction of a Grignard reagent with an organic halide. | Cost-effective, good for coupling with vinyl and aryl halides. |
Ring-Forming Reactions and Cyclization Strategies for Cyclopentene Derivatives
Ring-forming reactions are fundamental to the synthesis of cyclic molecules. Among the various strategies, Ring-Closing Metathesis has emerged as a particularly powerful and versatile method for the construction of unsaturated rings, including cyclopentene derivatives.
Ring-Closing Metathesis (RCM) in Cyclopentene Derivative Synthesis
Ring-Closing Metathesis (RCM) is an olefin metathesis reaction that involves the intramolecular reaction of a diene to form a cyclic alkene and a small volatile alkene, typically ethylene (B1197577). wikipedia.org The reaction is catalyzed by transition metal complexes, most notably those based on ruthenium, such as the Grubbs catalysts. wikipedia.org RCM has become a widely used method for the synthesis of five-, six-, and seven-membered rings, as well as larger macrocycles, due to its high functional group tolerance and predictable reactivity. wikipedia.org
The synthesis of cyclopentene derivatives via RCM typically starts with an acyclic diene precursor. The strategic placement of substituents on the diene chain allows for the synthesis of highly functionalized and chiral cyclopentenes. The driving force for the reaction is often the entropically favorable release of ethylene gas.
In the context of synthesizing chiral cyclopentenols, an enantiomerically pure diene precursor can be cyclized to form a chiral cyclopentene. For example, the aforementioned synthesis of (S)-benzoic acid-cyclopent-2-enyl ester utilizes RCM as a key step to form the five-membered ring from an acyclic diene precursor that was initially formed through a copper-catalyzed asymmetric allylic alkylation. wikipedia.org This highlights how RCM can be effectively integrated into multi-step synthetic sequences to access complex chiral targets.
The choice of catalyst (e.g., first, second, or third-generation Grubbs catalyst) can influence the efficiency and selectivity of the RCM reaction. The second and third-generation catalysts generally exhibit higher activity and broader substrate scope. wikipedia.org
Table 4: Overview of Ring-Closing Metathesis for Cyclopentene Synthesis
| Feature | Description |
| Reaction | Intramolecular cyclization of a diene. |
| Catalysts | Ruthenium-based catalysts (e.g., Grubbs catalysts). wikipedia.org |
| Products | Cyclic alkenes (e.g., cyclopentenes) and ethylene. |
| Advantages | High functional group tolerance, formation of various ring sizes, often driven by the release of ethylene. wikipedia.org |
| Applications | Synthesis of natural products, pharmaceuticals, and complex organic molecules. |
Cycloaddition Reactions (e.g., Diels-Alder) Leading to Fused Ring Systems
The Diels-Alder reaction, a powerful [4+2] cycloaddition, provides an efficient pathway to construct six-membered rings. When employing cyclic dienophiles such as derivatives of 2-bromo-2-cyclopenten-1-ol, this reaction leads to the formation of structurally complex and synthetically useful fused bicyclic systems. youtube.commasterorganicchemistry.com These bicyclic frameworks are core structures in many natural products and pharmaceutically active compounds.
Research has demonstrated the utility of 2-halocycloalk-2-enones, including 2-bromocyclopentenone which is closely related to the subject compound, as dienophiles in Diels-Alder reactions to generate cis-fused bicyclic ketones with an angular halogen. nih.gov The presence of the electron-withdrawing bromine atom and the carbonyl group activates the double bond of the cyclopentenone ring for cycloaddition with a conjugated diene. nih.gov
However, these reactions can sometimes be sluggish and result in low yields. To overcome these limitations, Lewis acids are often employed as catalysts. For instance, the use of methylaluminum dichloride (MeAlCl₂) has been shown to significantly enhance the rate and efficiency of the Diels-Alder reaction between 2-halocycloalk-2-enones and various dienes. nih.gov This catalytic system facilitates the formation of the desired fused ring systems in high yields. nih.gov
The reaction of 2-bromocyclopentenone with different dienes under Lewis acid catalysis affords a range of bicyclic products. The regioselectivity of the cycloaddition is influenced by the substitution pattern on the diene. For example, reaction with an unsymmetrical diene like isoprene (B109036) can lead to a single major regioisomer. nih.gov The stereoselectivity of the reaction typically results in the formation of a cis-fused ring junction.
A variety of dienes can be utilized in these cycloaddition reactions, leading to diverse fused ring architectures. The choice of diene is critical in defining the final structure of the bicyclic product.
Table 1: Examples of Diels-Alder Reactions with 2-Halocycloalk-2-enones
| Dienophile | Diene | Catalyst | Product Type | Ref |
|---|---|---|---|---|
| 2-Bromocyclohex-2-enone | 2,3-Dimethyl-1,3-butadiene | MeAlCl₂ | cis-Fused bicyclic ketone | nih.gov |
| 2-Bromocyclohex-2-enone | Isoprene | MeAlCl₂ | cis-Fused bicyclic ketone | nih.gov |
This methodology provides a strategic and efficient route to angularly halogenated cis-fused bicyclic systems, which are valuable intermediates for further synthetic transformations. The ability to control both regio- and stereoselectivity makes this approach particularly powerful in the context of target-oriented synthesis.
Protecting Group Chemistry in Stereoselective Synthesis of 2-Bromo-2-cyclopenten-1-ol Derivatives
In the multistep synthesis of complex molecules, the selective protection and deprotection of functional groups is a critical strategy. The hydroxyl group of (1S)-2-bromo-2-cyclopenten-1-ol is a reactive site that often requires protection to prevent unwanted side reactions during subsequent synthetic transformations. Silyl (B83357) ethers are among the most widely used protecting groups for alcohols due to their ease of installation, stability under a range of reaction conditions, and selective removal under mild conditions. wikipedia.orglibretexts.org
Commonly used silyl ether protecting groups include trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS or TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS). wikipedia.org The choice of the specific silyl group depends on the required stability and the conditions for its eventual removal. The steric bulk of the substituents on the silicon atom plays a crucial role in both the ease of formation and the stability of the silyl ether. chem-station.com For instance, bulkier groups like TBDPS and TIPS offer greater stability compared to the smaller TMS group. wikipedia.org
The formation of a silyl ether typically involves the reaction of the alcohol with a silyl halide (e.g., silyl chloride) in the presence of a base such as imidazole (B134444) or 2,6-lutidine. wikipedia.orgchem-station.com This reaction is generally high-yielding and proceeds under mild conditions.
The stability of silyl ethers varies significantly towards acidic and basic conditions, allowing for their selective removal in the presence of other functional groups. wikipedia.org For example, TMS ethers are readily cleaved by mild acid, while the more robust TBDMS and TIPS ethers require stronger acidic conditions or fluoride (B91410) ion sources for their removal. wikipedia.orgchem-station.com Tetra-n-butylammonium fluoride (TBAF) is a common reagent for the cleavage of silyl ethers, particularly the bulkier ones. libretexts.org
In the context of the stereoselective synthesis of derivatives of (1S)-2-bromo-2-cyclopenten-1-ol, the protection of the hydroxyl group as a silyl ether allows for a wide range of chemical manipulations at other positions of the molecule without affecting the sensitive alcohol functionality. For example, with the alcohol group protected, reactions such as cross-coupling at the bromine-bearing carbon or modifications of the double bond can be performed selectively. The stereocenter at the carbon bearing the protected hydroxyl group remains intact throughout these transformations.
Table 2: Common Silyl Ether Protecting Groups for Alcohols
| Protecting Group | Abbreviation | Common Reagent for Protection | Common Reagent for Deprotection | Relative Stability (Acidic) | Relative Stability (Basic) |
|---|---|---|---|---|---|
| Trimethylsilyl | TMS | Trimethylsilyl chloride | Mild acid, Fluoride ions | 1 | 1 |
| tert-Butyldimethylsilyl | TBDMS/TBS | tert-Butyldimethylsilyl chloride | Stronger acid, Fluoride ions | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | Triisopropylsilyl chloride | Stronger acid, Fluoride ions | 700,000 | 100,000 |
The strategic application of protecting group chemistry is therefore indispensable for the successful stereoselective synthesis of complex chiral molecules derived from (1S)-2-bromo-2-cyclopenten-1-ol.
Mechanistic Investigations of Reactions Involving 2 Bromo 2 Cyclopenten 1 Ol Derivatives
Nucleophilic Substitution Reactions on the Bromine Atom
Nucleophilic substitution at the vinylic carbon bearing the bromine atom in 2-bromo-2-cyclopenten-1-ol derivatives is a key transformation. The stereoelectronic properties of the substrate and the nature of the nucleophile play significant roles in determining the reaction pathway and outcome.
The geometry of the cyclopentene (B43876) ring and the orientation of the allylic hydroxyl group exert significant stereoelectronic control over nucleophilic substitution reactions. For a nucleophile to displace the bromide, its trajectory of approach is critical. In many cases, an S(_N)2-like mechanism is proposed, where the nucleophile attacks the σ* orbital of the C-Br bond. The presence of the double bond and the allylic oxygen can influence the energy of the transition state. The hydroxyl group, through hydrogen bonding or by acting as a directing group, can influence the facial selectivity of the nucleophilic attack.
The relative stereochemistry between the incoming nucleophile and the resident hydroxyl group is a key consideration. Depending on the reaction conditions and the nature of the nucleophile, either syn or anti products can be formed. The conformational constraints of the five-membered ring play a crucial role in favoring one approach over the other.
The reactivity of 2-bromo-2-cyclopenten-1-ol derivatives varies with the nucleophile employed. Stronger, softer nucleophiles generally favor direct displacement of the bromide.
Amines: Primary and secondary amines are effective nucleophiles for the displacement of the vinylic bromine. pharmaguideline.com These reactions typically proceed under thermal conditions or with base catalysis to afford the corresponding 2-amino-2-cyclopenten-1-ol derivatives. The lone pair of the amine nitrogen attacks the carbon bearing the bromine, leading to the substitution product. pharmaguideline.com The reaction can sometimes be complicated by multiple substitutions, especially with primary amines. pharmaguideline.com
Alcohols: Alcohols, typically in the form of their corresponding alkoxides, also serve as effective nucleophiles. The reaction with alkoxides leads to the formation of 2-alkoxy-2-cyclopenten-1-ol derivatives. These reactions are generally carried out in the parent alcohol as the solvent or in an inert solvent in the presence of a strong base to generate the alkoxide.
| Nucleophile | Product Type | General Reaction Conditions |
| Primary Amines (R-NH₂) | 2-(Alkylamino)-2-cyclopenten-1-ols | Heating, often with a base |
| Secondary Amines (R₂NH) | 2-(Dialkylamino)-2-cyclopenten-1-ols | Heating, often with a base |
| Alkoxides (RO⁻) | 2-Alkoxy-2-cyclopenten-1-ols | Reaction with the corresponding alcohol in the presence of a base |
Electrophilic and Radical Addition Reactions to the Cyclopentene Double Bond
The double bond in 2-bromo-2-cyclopenten-1-ol is susceptible to both electrophilic and radical additions, though the presence of the bromine atom and the hydroxyl group can influence the regioselectivity and stereoselectivity of these reactions.
Electrophilic Addition: The addition of electrophiles like halogens (e.g., Br₂) to the double bond of cyclopentene derivatives typically proceeds through a cyclic halonium ion intermediate. libretexts.orgdocbrown.infochemguide.co.uk The subsequent attack by a nucleophile (e.g., Br⁻) occurs in an anti-fashion, leading to a trans-dihalide. libretexts.orgdocbrown.infochemguide.co.uklibretexts.org In the case of 2-bromo-2-cyclopenten-1-ol, the electron-withdrawing effect of the bromine atom can deactivate the double bond towards electrophilic attack. However, reactions can still occur, and the regioselectivity will be directed by the stability of the resulting carbocationic intermediate, which is influenced by both the bromine and hydroxyl substituents. libretexts.orgdocbrown.infochemguide.co.uk
Radical Addition: The radical addition of species like hydrogen bromide (HBr) in the presence of peroxides proceeds via a free-radical chain mechanism. orgoreview.comchemistrysteps.comchemistryscore.comlibretexts.org The reaction is initiated by the formation of a bromine radical, which then adds to the double bond. orgoreview.comchemistrysteps.comchemistryscore.comlibretexts.org This addition occurs in an anti-Markovnikov fashion, with the bromine atom adding to the less substituted carbon to generate the more stable carbon radical intermediate. orgoreview.comchemistrysteps.comchemistryscore.comlibretexts.org In the context of 2-bromo-2-cyclopenten-1-ol, the radical addition of HBr would be expected to yield a 2,3-dibromocyclopentanol derivative, with the regiochemistry dictated by the stability of the intermediate radical. orgoreview.comchemistrysteps.comchemistryscore.comlibretexts.org
| Reaction Type | Reagent | Key Intermediate | Regioselectivity | Stereoselectivity |
| Electrophilic Addition | Br₂ | Cyclic Bromonium Ion | Governed by carbocation stability | Anti-addition |
| Radical Addition | HBr, Peroxides | Carbon Radical | Anti-Markovnikov | Typically non-stereoselective |
Detailed Studies of Bromo-Lithium Exchange and Subsequent Electrophilic Quenching Reactions
Bromo-lithium exchange is a powerful method for converting the C-Br bond into a C-Li bond, thereby transforming the electrophilic carbon into a nucleophilic one. This reaction typically involves treating the vinyl bromide with an organolithium reagent, such as n-butyllithium or tert-butyllithium (B1211817), at low temperatures. nih.gov The mechanism is believed to proceed through an "ate-complex" intermediate. chemistrysteps.comprinceton.edu The rate of exchange generally follows the trend I > Br > Cl. chemistrysteps.comprinceton.edu For vinyl bromides, the exchange usually occurs with retention of the double bond stereochemistry.
Once the vinyllithium (B1195746) species is generated from 2-bromo-2-cyclopenten-1-ol, it can be trapped by a variety of electrophiles. This allows for the introduction of a wide range of functional groups at the 2-position of the cyclopentenol (B8032323) ring. The hydroxyl group may need to be protected prior to the lithium-halogen exchange to prevent deprotonation by the organolithium reagent.
| Electrophile | Product Type |
| Aldehydes/Ketones | 2-(1-Hydroxyalkyl)-2-cyclopenten-1-ols |
| Carbon Dioxide (CO₂) | 2-Cyclopenten-1-ol-2-carboxylic acid |
| Alkyl Halides | 2-Alkyl-2-cyclopenten-1-ols |
| Silyl (B83357) Halides (e.g., TMSCl) | 2-(Trimethylsilyl)-2-cyclopenten-1-ols |
Oxidation and Reduction Pathways of the Allylic Alcohol and Bromine Moieties
The allylic alcohol and the vinyl bromide functionalities in 2-bromo-2-cyclopenten-1-ol can undergo selective oxidation and reduction reactions.
Oxidation: The allylic alcohol can be oxidized to the corresponding α,β-unsaturated ketone, 2-bromo-2-cyclopenten-1-one. ontosight.ai Reagents like manganese dioxide (MnO₂) are commonly used for the selective oxidation of allylic alcohols without affecting the vinyl bromide or the double bond. osti.gov Other mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) can also be employed.
Reduction: The vinyl bromide can be reduced to the corresponding cyclopentenol. This can be achieved using various reducing agents. Tributyltin hydride (Bu₃SnH) is a common reagent for the radical-mediated reduction of organic halides. rsc.orgorganic-chemistry.orgyoutube.com The reaction is initiated by a radical initiator like AIBN. Alternatively, reductions can be carried out with metal hydrides like lithium aluminum hydride (LiAlH₄), although the conditions might need to be carefully controlled to avoid reaction with the alcohol functionality. orgoreview.com
| Transformation | Reagent | Moiety Reacted | Product |
| Oxidation | MnO₂ or PCC | Allylic Alcohol | 2-Bromo-2-cyclopenten-1-one |
| Reduction | Bu₃SnH, AIBN | Vinyl Bromide | 2-Cyclopenten-1-ol (B1584729) |
| Reduction | LiAlH₄ | Vinyl Bromide | 2-Cyclopenten-1-ol |
Rearrangement Reactions and Tautomerization Processes of Unsaturated Cyclic Alcohols
Unsaturated cyclic alcohols and their derivatives can undergo various rearrangement reactions, often catalyzed by acid or base.
Rearrangement Reactions: Acid-catalyzed rearrangements of allylic alcohols can proceed through carbocationic intermediates. nih.gov In the case of 2-bromo-2-cyclopenten-1-ol, protonation of the hydroxyl group followed by loss of water could generate an allylic carbocation. This intermediate could then be trapped by a nucleophile at different positions or undergo skeletal rearrangements to form more stable structures. Base-catalyzed rearrangements are also possible, potentially involving deprotonation and subsequent migration of the double bond. libretexts.org
Tautomerization Processes: The oxidation product of 2-bromo-2-cyclopenten-1-ol, which is 2-bromo-2-cyclopenten-1-one, can exist in equilibrium with its enol tautomer. nih.gov Tautomerism is the interconversion of constitutional isomers, usually involving the migration of a proton. nih.gov The keto-enol tautomerism of the corresponding ketone is an important consideration in its reactivity, as the enol form can act as a nucleophile. The equilibrium position is influenced by factors such as solvent and the presence of other substituents. nih.govnih.gov
Spectroscopic and Computational Elucidation of Structure and Reactivity of 2 Bromo 2 Cyclopenten 1 Ol
Advanced Spectroscopic Characterization Techniques for Structural Confirmation and Stereochemical Assignment
The definitive identification and stereochemical assignment of (1S)-2-bromo-2-cyclopenten-1-ol rely on a suite of advanced spectroscopic methods. Each technique provides unique insights into the molecule's atomic connectivity, three-dimensional arrangement, and fundamental properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Stereochemical and Connectivity Analysis
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule. The vinyl proton (H3) would appear as a multiplet downfield due to its proximity to the electronegative bromine atom. The carbinol proton (H1) would also be a multiplet, with its chemical shift influenced by the hydroxyl group and its coupling to adjacent methylene (B1212753) protons. The allylic (H4) and homoallylic (H5) methylene protons would present as complex multiplets in the upfield region. The presence of the chiral center at C1 renders the two H4 protons and the two H5 protons diastereotopic, meaning they are chemically non-equivalent and should, in principle, have different chemical shifts and couplings.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides direct evidence for the number of distinct carbon environments. For (1S)-2-bromo-2-cyclopenten-1-ol, five unique carbon signals are expected. The olefinic carbons, C2 (bearing the bromine) and C3, would be observed in the downfield region (typically 120-140 ppm), with C2 being significantly deshielded by the bromine atom. The carbinol carbon (C1) would appear in the range of 60-80 ppm. The two saturated carbons, C4 and C5, would have shifts in the upfield aliphatic region.
2D NMR Spectroscopy: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for unambiguous assignment.
COSY: Would reveal the coupling network between protons, confirming the connectivity from the carbinol proton (H1) to the adjacent methylene protons (H5) and from the vinyl proton (H3) to its neighboring methylene protons (H4).
HSQC: Would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C spectrum.
Predicted NMR Data for (1S)-2-bromo-2-cyclopenten-1-ol This table is predictive, based on analysis of analogous structures.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (HMBC) |
|---|---|---|---|
| C1-H | ~4.8 - 5.2 | ~75 - 85 | C2, C3, C5 |
| C2-Br | - | ~130 - 140 | - |
| C3-H | ~6.0 - 6.4 | ~125 - 135 | C1, C2, C5 |
| C4-H₂ | ~2.3 - 2.8 | ~30 - 40 | C2, C3, C5 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy provides critical information about the functional groups and potential intermolecular interactions, such as hydrogen bonding.
Infrared (IR) Spectroscopy: The IR spectrum of (1S)-2-bromo-2-cyclopenten-1-ol is dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The broadening of this peak indicates the presence of hydrogen bonding, either intermolecularly in the condensed phase or potentially intramolecularly. A study on the parent compound, 2-cyclopenten-1-ol (B1584729), revealed that intramolecular π-type hydrogen bonding between the hydroxyl proton and the C=C double bond is a key conformational feature. semanticscholar.org This interaction is expected to persist in the bromo-derivative. Other key absorptions include the C=C stretch of the double bond around 1640-1680 cm⁻¹, C-H stretching vibrations just above 3000 cm⁻¹ (alkene) and just below 3000 cm⁻¹ (alkane), and the C-O stretching vibration between 1050-1150 cm⁻¹. The C-Br stretch would appear in the fingerprint region, typically between 500-600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The C=C double bond stretch would be a strong and sharp signal in the Raman spectrum. The symmetric vibrations of the cyclopentene (B43876) ring would also be more prominent compared to the IR spectrum.
Characteristic Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| O-H Stretch (H-bonded) | 3200 - 3600 (broad) | IR |
| C-H Stretch (sp²) | 3010 - 3100 | IR, Raman |
| C-H Stretch (sp³) | 2850 - 2960 | IR, Raman |
| C=C Stretch | 1640 - 1680 | IR, Raman (strong) |
| C-O Stretch | 1050 - 1150 | IR |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
X-ray crystallography is the definitive method for determining the absolute configuration and detailed solid-state structure of a chiral molecule. By diffracting X-rays off a single crystal of the compound, a three-dimensional map of electron density can be generated, revealing precise bond lengths, bond angles, and the absolute stereochemistry (S-configuration at C1).
While no public crystal structure data for (1S)-2-bromo-2-cyclopenten-1-ol is currently available, such an analysis would provide unequivocal proof of the (1S) configuration. It would also detail the conformation of the cyclopentene ring in the solid state, which often adopts an "envelope" or "twist" conformation to relieve ring strain. Furthermore, the crystallographic data would show the exact nature of intermolecular hydrogen bonding interactions in the crystal lattice, providing a complete picture of the solid-state packing.
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns.
The molecular formula of 2-bromo-2-cyclopenten-1-ol is C₅H₇BrO. sigmaaldrich.com Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak (M⁺) in the mass spectrum would appear as a characteristic doublet (an M⁺ peak and an M+2 peak) of almost equal intensity.
Fragmentation Pathways: Upon electron ionization, the molecular ion would likely undergo several fragmentation pathways.
Loss of Bromine: The most facile fragmentation would be the cleavage of the C-Br bond, resulting in a cation at m/z 83. This would be a very prominent peak.
Loss of Water: Dehydration could occur, leading to a fragment at m/z 146/148.
Combined Loss: A combination of losing water and a bromine radical could lead to a fragment ion.
Ring Opening: Subsequent fragmentation of the cyclopentenyl ring structure would lead to smaller fragments.
Predicted Major Mass Spectrometry Fragments
| m/z Value | Identity | Notes |
|---|---|---|
| 162 / 164 | [C₅H₇BrO]⁺ | Molecular ion (M⁺, M+2), characteristic bromine isotope pattern |
| 147 / 149 | [C₅H₅Br]⁺ | Loss of OH radical |
| 83 | [C₅H₇O]⁺ | Loss of Br radical, likely a major peak |
Quantum Chemical Calculations and Theoretical Modeling for Conformational and Mechanistic Insights
Theoretical modeling provides a powerful complement to experimental data, offering a deeper understanding of the molecule's electronic structure, conformational preferences, and reactivity.
Density Functional Theory (DFT) Studies on Reaction Pathways, Transition States, and Electronic Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For (1S)-2-bromo-2-cyclopenten-1-ol, DFT calculations can predict its geometric parameters, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental data for validation.
A key application of DFT is to explore the molecule's conformational landscape. Theoretical calculations on the related 2-cyclopenten-1-ol have shown that conformers with intramolecular π-type hydrogen bonding are significantly lower in energy. semanticscholar.org Similar DFT studies on the bromo-derivative would confirm if this interaction persists and how the bulky, electronegative bromine atom affects the ring pucker and the orientation of the hydroxyl group.
Furthermore, DFT is invaluable for studying chemical reactivity. By calculating the energies of reactants, products, and transition states, entire reaction pathways can be mapped out. For example, the mechanism of a nucleophilic substitution at the C2 position could be modeled to understand the energy barrier and the stereochemical outcome. Analysis of the frontier molecular orbitals (HOMO and LUMO) would reveal the most likely sites for nucleophilic and electrophilic attack, providing a theoretical basis for the compound's observed reactivity in organic synthesis. The bromine atom's electron-withdrawing nature would be expected to lower the energy of the LUMO, making the double bond more susceptible to nucleophilic attack.
Ab Initio Methods for High-Level Electronic Structure and Conformational Analysis
Ab initio quantum-chemical methods are instrumental in providing a detailed understanding of the electronic structure and conformational preferences of molecules like 2-bromo-2-cyclopenten-1-ol from first principles, without reliance on empirical parameters. These methods are crucial for accurately describing the subtle interplay of forces that govern molecular geometry, including steric hindrance, hyperconjugation, and intramolecular interactions.
High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, are employed to obtain precise energy profiles and optimized geometries for the various possible conformers of the molecule. For a related compound, 2-cyclopenten-1-ol, high-level theoretical computations have been used to investigate its six conformational minima, which arise from different values of the ring-puckering and hydroxyl group's internal rotation coordinates. mdpi.com A similar approach for 2-bromo-2-cyclopenten-1-ol would involve mapping its potential energy surface (PES) to identify stable conformers.
A key structural feature of interest is the potential for intramolecular hydrogen bonding between the hydroxyl proton and the π-system of the carbon-carbon double bond. In the parent compound, 2-cyclopenten-1-ol, the lowest energy conformation exhibits this π-type hydrogen bonding, which significantly stabilizes the structure. mdpi.com For 2-bromo-2-cyclopenten-1-ol, theoretical calculations would aim to determine the geometric parameters (e.g., O-H bond length, H···C=C distance) and the energetic advantage of such an interaction. The presence of the bromine atom could influence the electronic properties of the double bond and the acidity of the hydroxyl proton, thereby modulating the strength of this interaction.
Furthermore, conformational analysis of similar halohydrins, such as cis-2-halocyclohexanols, has demonstrated the power of ab initio methods in predicting conformational energies. nih.gov For these systems, conformers with the halogen and hydroxyl groups in specific orientations were found to be prevalent. nih.gov Applying these methods to 2-bromo-2-cyclopenten-1-ol would allow for a quantitative assessment of the relative stabilities of its conformers, taking into account the stereoelectronic effects introduced by the bromine substituent.
Table 1: Representative Ab Initio Methods for Conformational Analysis
| Method | Description | Typical Application |
| Hartree-Fock (HF) | A mean-field approximation that provides a basic description of the electronic structure. | Initial geometry optimizations and as a starting point for more advanced methods. |
| Møller-Plesset Perturbation Theory (MP2) | Incorporates electron correlation, offering improved accuracy for energy calculations over HF. | Calculation of relative conformational energies and barriers to interconversion. |
| Coupled-Cluster (CC) Theory (e.g., CCSD(T)) | A highly accurate method that provides a "gold standard" for computational chemistry. | Benchmarking the results of less computationally expensive methods and for systems where high accuracy is critical. |
| Density Functional Theory (DFT) | A computationally efficient method that includes electron correlation through an approximate exchange-correlation functional. | Widely used for geometry optimizations, frequency calculations, and predicting a range of molecular properties. |
Molecular Dynamics Simulations for Dynamic Conformational Landscapes
While ab initio methods provide a static picture of a molecule's stable conformations, molecular dynamics (MD) simulations offer insights into its dynamic behavior and the conformational landscape it explores over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time. This approach is particularly valuable for understanding how flexible molecules like 2-bromo-2-cyclopenten-1-ol behave in different environments, such as in solution.
For a comprehensive analysis, a force field, which is a set of empirical energy functions and parameters, is required to describe the potential energy of the system. The choice of force field is critical for accurately modeling the intra- and intermolecular interactions. For alcohols, force fields like OPLS (Optimized Potentials for Liquid Simulations) have been successfully used to simulate properties such as density and self-diffusion coefficients. capes.gov.br
MD simulations can be used to:
Explore Conformational Space: By simulating the molecule over nanoseconds or longer, MD can reveal the accessible conformations and the transitions between them, providing a more complete picture than static calculations alone.
Analyze Solvent Effects: Explicitly including solvent molecules in the simulation allows for a detailed investigation of solute-solvent interactions, such as hydrogen bonding between the alcohol's hydroxyl group and solvent molecules. This is crucial as solvent can significantly influence conformational preferences. nih.gov
Calculate Thermodynamic Properties: From the simulation trajectory, thermodynamic properties such as the relative free energies of different conformers can be calculated, providing a more realistic measure of their populations at a given temperature.
In the context of 2-bromo-2-cyclopenten-1-ol, MD simulations would illuminate the flexibility of the five-membered ring and the dynamics of the hydroxyl group's orientation. It would also allow for the study of the persistence of the intramolecular π-type hydrogen bond in the presence of solvent molecules, which could compete for hydrogen bonding with the hydroxyl group.
Prediction of Spectroscopic Parameters and Comparative Analysis with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic parameters, which can be directly compared with experimental data to validate the computed structures and provide a more detailed interpretation of the spectra. For 2-bromo-2-cyclopenten-1-ol, the most relevant spectroscopic techniques for structural elucidation are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Infrared (IR) Spectroscopy: Computational methods, typically DFT, can be used to calculate the vibrational frequencies and IR intensities of the different conformers of 2-bromo-2-cyclopenten-1-ol. A hallmark of alcohols in IR spectra is the strong, broad O-H stretching band. libretexts.org The precise frequency of this band is sensitive to hydrogen bonding. For the parent compound, 2-cyclopenten-1-ol, the conformers with intramolecular hydrogen bonding are predicted to have lower O-H stretching frequencies. mdpi.com A similar computational analysis for 2-bromo-2-cyclopenten-1-ol would predict distinct O-H stretching frequencies for the hydrogen-bonded and non-hydrogen-bonded conformers. Comparing these predicted frequencies with the experimental IR spectrum would provide strong evidence for the conformational populations in the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of molecules. Theoretical calculations can predict key NMR parameters such as chemical shifts and spin-spin coupling constants.
Chemical Shifts: The chemical shifts of the protons and carbons in 2-bromo-2-cyclopenten-1-ol are dependent on their local electronic environment, which is in turn influenced by the molecule's conformation. By calculating the Boltzmann-averaged chemical shifts over the ensemble of low-energy conformers, a direct comparison with the experimental spectrum can be made.
Spin-Spin Coupling Constants: Vicinal proton-proton coupling constants (³JHH) are particularly sensitive to the dihedral angle between the coupled protons, as described by the Karplus equation. Theoretical calculations can predict these coupling constants for each conformer. Comparing the calculated, population-weighted average coupling constants with the experimentally measured values can provide detailed insights into the conformational preferences of the cyclopentene ring and the orientation of the substituents.
For related halohydrins, the analysis of coupling constants has been crucial in determining the prevalence of specific conformers in solution. capes.gov.br A similar comparative analysis for 2-bromo-2-cyclopenten-1-ol would be invaluable for establishing its dominant solution-phase conformation.
Table 2: Predicted Spectroscopic Parameters and Their Structural Correlation
| Spectroscopic Parameter | Computational Method | Structural Information Gained |
| IR O-H Stretch Frequency | DFT | Presence and strength of intramolecular hydrogen bonding. |
| ¹H and ¹³C Chemical Shifts | DFT (GIAO method) | Local electronic environment, identification of different conformers. |
| ³JHH Coupling Constants | DFT | Dihedral angles, conformational preferences of the ring and substituents. |
By integrating these high-level computational approaches with experimental spectroscopic data, a robust and detailed model of the structure and dynamic behavior of (1S)-2-bromo-2-cyclopenten-1-ol can be developed.
Advanced Synthetic Applications and Derivatization Strategies of 1s 2 Bromo 2 Cyclopenten 1 Ol
Utilization as a Chiral Building Block in Natural Product Synthesis
The enantiomerically pure framework of (1S)-2-bromo-2-cyclopenten-1-ol serves as a crucial starting point for the synthesis of several classes of natural products. The cyclopentane (B165970) ring, a common motif in numerous biologically active molecules, can be stereoselectively functionalized, leveraging the predefined stereocenter of the parent alcohol.
Applications in Prostaglandin (B15479496) Analog Synthesis
(1S)-2-Bromo-2-cyclopenten-1-ol and its derivatives are key intermediates in the synthesis of prostaglandins (B1171923), a class of lipid compounds with significant physiological and medicinal properties. The cyclopentane core of the building block provides the foundational five-membered ring structure of prostaglandins.
A concise chemoenzymatic synthesis of several representative prostaglandins utilizes a bromohydrin intermediate that is a radical equivalent of the well-known Corey lactone. organic-chemistry.org This bromohydrin, derived from a chiral cyclopentane core, is synthesized with high enantioselectivity. organic-chemistry.org The synthetic strategy involves the sequential incorporation of the lipid side chains through nickel-catalyzed cross-coupling reactions and Wittig reactions. organic-chemistry.org This cost-efficient route highlights the industrial potential of using such chiral brominated cyclopentanols for making prostaglandin-related drugs more accessible. organic-chemistry.org
The general synthetic utility of 2-bromo-2-cyclopenten-1-one, the oxidized form of the title compound, in the preparation of prostaglandin analogs has also been noted. ontosight.ai The reactivity of the vinyl bromide allows for facile displacement by nucleophiles, a key step in attaching the complex side chains characteristic of prostaglandins. ontosight.ai
Table 1: Key Reactions in Prostaglandin Synthesis from (1S)-2-Bromo-2-cyclopenten-1-ol Derivatives
| Reaction Type | Reagents/Conditions | Purpose |
| Nickel-catalyzed Cross-coupling | Ni catalyst, organometallic reagent | Formation of C-C bonds to attach side chains |
| Wittig Reaction | Phosphonium (B103445) ylide | Olefination to introduce double bonds in side chains |
| Nucleophilic Substitution | Various nucleophiles | Displacement of the bromide to introduce functionality |
Role in Steroid and Terpene Framework Construction
While the primary application of (1S)-2-bromo-2-cyclopenten-1-ol is in prostaglandin synthesis, the cyclopentane unit is also a fundamental component of various steroid and terpene structures. The oxidized derivative, 2-bromo-2-cyclopenten-1-one, has been identified as a versatile starting material for the synthesis of steroids. ontosight.ai The ability to participate in cyclization reactions makes it a useful precursor for constructing the more complex ring systems found in these natural products. ontosight.ai
Further research is needed to fully elucidate the specific applications of (1S)-2-bromo-2-cyclopenten-1-ol in the de novo synthesis of steroid and terpene frameworks. However, its potential as a chiral starting material for generating key cyclopentane-containing intermediates is significant.
Synthesis of Other Biologically Relevant Cyclopentanoids and Complex Molecules
The cyclopentenone structural motif, readily accessible from (1S)-2-bromo-2-cyclopenten-1-ol, is a powerful synthon for a wide array of bioactive target molecules. wikipedia.org Chiral cyclopentenones, in particular, are crucial precursors in the asymmetric synthesis of these complex structures. wikipedia.org
The versatility of the vinyl bromide and the allylic alcohol allows for a diverse range of chemical modifications. wikipedia.org This has led to the use of related brominated cyclopentenone systems in the synthesis of various biologically significant molecules. ontosight.ai
Precursor for Complex Heterocyclic Systems
Nitrogen-containing heterocycles are of immense importance in medicinal chemistry, with a large percentage of FDA-approved drugs featuring these structural motifs. nih.gov The development of efficient methods for the synthesis of these compounds is an active area of research. frontiersin.org While direct applications of (1S)-2-bromo-2-cyclopenten-1-ol in the synthesis of complex heterocycles are not extensively documented in readily available literature, its functional groups offer potential pathways for such transformations. For instance, the allylic alcohol could be converted to an azide, which could then participate in cycloaddition reactions to form triazoles. frontiersin.org Furthermore, ring-opening and subsequent cyclization strategies, such as those involving aziridines, represent a viable approach for converting three-membered rings into five- or six-membered heterocycles. frontiersin.org
Development of Novel Organometallic Reagents and Chiral Ligands from Derivatives
Chiral phosphine (B1218219) ligands are central to the field of asymmetric catalysis, particularly in transition-metal-catalyzed reactions like asymmetric hydrogenation. sigmaaldrich.com These ligands often possess stereogenic centers on the carbon backbone linking the phosphorus atoms. nih.gov The chiral framework of (1S)-2-bromo-2-cyclopenten-1-ol presents an opportunity for the development of new chiral phosphine ligands. The hydroxyl and bromide functionalities could serve as handles for the introduction of phosphine groups, leading to novel bidentate or monodentate ligands with a rigid cyclopentane backbone. The synthesis of such ligands could involve the reaction of a derivative of (1S)-2-bromo-2-cyclopenten-1-ol with a suitable phosphine source.
Formation of Multiply Substituted Cyclopentenols and Cyclopentenones
The synthesis of multiply substituted cyclopentenones is a significant area of organic synthesis, as these structures are cores of many natural products. organic-chemistry.orgwikipedia.org Various methods have been developed for their preparation, including Nazarov cyclizations, Pauson-Khand reactions, and organocatalyzed reactions. wikipedia.org (1S)-2-Bromo-2-cyclopenten-1-ol is an excellent precursor for such compounds. The vinyl bromide can be replaced through various cross-coupling reactions, introducing a substituent at the 2-position. The allylic alcohol can be oxidized to the corresponding ketone, and its stereocenter can direct further functionalization of the ring. Additionally, conjugate addition reactions to the resulting cyclopentenone can introduce substituents at the 3-position. A variety of synthetic methods, such as those involving the [3+2] cyclization of specific reagents, can also lead to multisubstituted cyclopentenones. researchgate.net
Integration into Divergent Synthetic Pathways for Scaffold Diversity
The strategic positioning of a chiral allylic alcohol and a vinyl bromide within the five-membered ring of (1S)-2-bromo-2-cyclopenten-1-ol makes it an exceptional starting point for divergent, or diversity-oriented, synthesis. This approach allows for the generation of a wide array of structurally distinct molecular scaffolds from a single, readily accessible starting material. The differential reactivity of the hydroxyl group and the carbon-bromine bond enables a programmed, sequential functionalization, leading to complex and varied molecular architectures.
The core principle behind using (1S)-2-bromo-2-cyclopenten-1-ol for scaffold diversity lies in the selective manipulation of its key functional groups. The hydroxyl group can be protected or activated, while the vinyl bromide is a prime handle for palladium-catalyzed cross-coupling reactions. This dual reactivity allows for a branching reaction tree, where each step can introduce new functional groups and stereocenters, leading to a multitude of unique scaffolds.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Diversity
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are particularly well-suited for the derivatization of (1S)-2-bromo-2-cyclopenten-1-ol. The vinyl bromide moiety readily participates in a variety of these transformations, allowing for the introduction of a wide range of substituents at the C2 position. This initial diversification is crucial for accessing different classes of compounds.
Subsequent intramolecular reactions of the newly introduced side chains with the allylic alcohol or other functionalities can lead to the formation of fused or bridged ring systems. For instance, an intramolecular Heck reaction can be employed to construct bicyclic systems, a strategy that has been successfully applied to related bromo-dienes to generate cyclopentane-fused rings.
The following table illustrates the potential for diversification through various palladium-catalyzed cross-coupling reactions:
| Cross-Coupling Reaction | Coupling Partner | Resulting Functionality at C2 | Potential for Scaffold Generation |
| Suzuki Coupling | Organoboronic acids/esters | Aryl, heteroaryl, alkyl, alkenyl | Introduction of aromatic and aliphatic groups for further functionalization or to act as key structural elements in bioactive molecules. |
| Sonogashira Coupling | Terminal alkynes | Alkynyl | Provides a linear handle for further transformations, such as cycloadditions or the synthesis of complex natural products. |
| Stille Coupling | Organostannanes | Various carbon-based groups | Offers a mild and versatile method for C-C bond formation with a broad substrate scope. |
| Buchwald-Hartwig Amination | Amines | Primary, secondary, or tertiary amines | Direct introduction of nitrogen-containing functionalities, leading to the synthesis of alkaloids and other nitrogenous compounds. |
| Heck Reaction | Alkenes | Alkenyl | Formation of a new C-C bond and an additional double bond, which can be further functionalized through various alkene reactions. |
This table presents a conceptual framework for the divergent synthesis from (1S)-2-bromo-2-cyclopenten-1-ol based on established palladium-catalyzed reactions.
Cascade and Annulation Reactions for Fused and Bridged Scaffolds
Beyond simple cross-coupling, (1S)-2-bromo-2-cyclopenten-1-ol is a prime candidate for cascade or domino reactions, where a single synthetic operation generates multiple new bonds and rings. These complex transformations can rapidly build molecular complexity and lead to the formation of intricate fused and bridged polycyclic systems. nih.govbeilstein-journals.org
For example, a palladium-catalyzed tandem reaction sequence could be initiated by a cross-coupling event, followed by an intramolecular cyclization. Such strategies have been employed in the synthesis of complex polycyclic structures from related starting materials. nih.gov Palladium-catalyzed annulation reactions, in particular, offer a powerful tool for constructing fused ring systems directly from the cyclopentene (B43876) core. nih.govcdmf.org.br
The following table outlines potential cascade and annulation strategies for generating scaffold diversity:
| Reaction Strategy | Key Transformations | Resulting Scaffold Type | Illustrative Example (Conceptual) |
| Heck-Diels-Alder Cascade | 1. Heck coupling to introduce a diene. 2. Intramolecular Diels-Alder reaction. | Fused tricyclic systems | Synthesis of complex terpenoid-like scaffolds. |
| Palladium-Catalyzed [n+m] Annulation | Reaction with a suitable π-system (e.g., alkyne, allene). | Fused or bridged bicyclic systems | Direct construction of bicyclo[3.3.0]octane or other strained ring systems. nih.gov |
| Metathesis/Cyclization Sequence | 1. Cross-coupling to install a terminal alkene. 2. Ring-closing metathesis with the allylic alcohol (after conversion to an ether with an olefin). | Fused oxabicyclic systems | Formation of frameworks found in various natural products. |
| Radical Cascade Cyclization | Initiation of a radical at a side chain introduced via cross-coupling, followed by cyclization onto the cyclopentene ring. | Spirocyclic or fused systems | Access to complex scaffolds through C-C bond formation at unactivated positions. |
This table provides a conceptual outline of advanced synthetic strategies for scaffold diversification starting from (1S)-2-bromo-2-cyclopenten-1-ol, based on known chemical transformations.
The strategic application of these and other modern synthetic methods to (1S)-2-bromo-2-cyclopenten-1-ol paves the way for the creation of diverse and complex molecular libraries. The ability to systematically and divergently access a multitude of scaffolds from a single chiral precursor underscores the immense value of this building block in medicinal chemistry and natural product synthesis.
Future Research Directions and Emerging Methodologies
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly guiding synthetic strategies, with a strong emphasis on atom economy—the measure of how efficiently atoms from the starting materials are incorporated into the desired product. jocpr.com Future research will likely focus on moving away from classical, often wasteful, synthetic methods towards more elegant and sustainable alternatives for producing (1S)-2-bromo-2-cyclopenten-1-ol and its derivatives.
A key area of development is the use of multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov Isocyanide-based MCRs, for instance, have shown promise in producing highly functionalized cyclopentenyl frameworks with high chemical efficiency and atom economy. nih.gov While stereoselectivity can be a challenge in some MCRs, combining them with organocatalysis presents an efficient strategy for producing structurally unique and chiral tetrasubstituted cyclopentenyl scaffolds. nih.gov Another promising avenue is the development of cascade reactions, such as the base-promoted [2 + 2] cycloaddition/1,6-nucleophilic addition cascade, which offers an atom-economic route to functionalized cyclic systems. dntb.gov.ua These approaches minimize waste by reducing the number of synthetic steps and purification processes. jocpr.com
| Synthetic Strategy | Key Advantages | Relevant Research Focus |
| Multicomponent Reactions (MCRs) | High efficiency, convergence, atom economy, rapid generation of complexity. nih.gov | Development of diastereoselective isocyanide-based MCRs for chiral scaffolds. nih.gov |
| Cascade Reactions | Reduction of synthetic steps, minimal purification, high atom economy. dntb.gov.uarsc.org | Allenic ketone-based cascades and cycloaddition/nucleophilic addition sequences. dntb.gov.uarsc.org |
| Reagentless Protocols | 100% atom-economy, cost-effective, sustainable, reduced waste (E-factor). rsc.org | Iodosulfenylation of alkynes using only iodine and disulfides. rsc.org |
These strategies represent a significant step towards the environmentally benign synthesis of complex molecules derived from cyclopentenol (B8032323) precursors.
Exploration of Novel Catalytic Systems for Enantioselective Transformations with Enhanced Selectivity
The synthesis of a specific enantiomer like (1S)-2-bromo-2-cyclopenten-1-ol necessitates highly selective catalytic methods. The cyclopentenone unit is a critical synthon for many bioactive molecules, making the development of enantioselective syntheses a major focus. nih.gov Future research will delve into novel catalytic systems that offer superior control over stereochemistry.
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis, including Nazarov cyclizations and other reactions to form chiral cyclopentenones. nih.gov Chiral lithium amide bases have been successfully used in the key asymmetric step of rearranging a cyclopentene (B43876) oxide to an allylic alcohol with high enantiomeric excess, which serves as a precursor to functionalized aminocyclopentenes. york.ac.uk Furthermore, enzymatic resolutions and transformations catalyzed by transition metals are established methods that continue to be refined for greater efficiency and selectivity. nih.gov The goal is to develop catalytic systems that are not only highly selective but also robust, reusable, and compatible with a wide range of functional groups, enabling the direct and efficient synthesis of complex chiral cyclopentenol derivatives.
Advanced Computational Tools for Predicting Reactivity and Stereoselectivity in Complex Systems
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for modern synthetic planning. digitellinc.com DFT allows for the detailed investigation of reaction mechanisms, transition states, and the factors controlling reactivity and stereoselectivity, providing insights that are often difficult to obtain through experimentation alone. chemrxiv.orgippi.ac.ir
For cyclopentene systems, DFT can be used to predict ring strain energy, which is crucial for understanding and designing ring-opening metathesis polymerization (ROMP) and chemical recycling processes. digitellinc.com In the context of enantioselective catalysis, DFT calculations can model the interactions between a substrate, a catalyst, and reagents to predict the most likely stereochemical outcome. ippi.ac.irresearchgate.net For example, DFT has been used to elucidate the stereochemical outcome of Claisen-Sakurai reactions that form densely functionalized cyclopentenols by analyzing the syn-SE' antiperiplanar transition-state. chemrxiv.org It has also been applied to understand the reaction pathways in cyclopentane (B165970) oxidation and pyrolysis, which can inform the stability and reactivity of cyclopentene derivatives under various conditions. doi.orgacs.orgacs.org By accurately modeling these complex systems, computational tools can accelerate the discovery and optimization of new reactions, reducing the time, cost, and waste associated with laboratory experimentation. digitellinc.com
| Computational Method | Application in Cyclopentenol Chemistry | Key Insights |
| Density Functional Theory (DFT) | Predicting reaction outcomes and stereoselectivity. chemrxiv.orgippi.ac.ir | Elucidation of transition state geometries, reaction energy barriers, and non-covalent interactions. chemrxiv.orgroyalsocietypublishing.org |
| Molecular Dynamics (MD) | Simulating the conformational behavior of cyclopentene-containing molecules. | Understanding intramolecular interactions and the formation of pseudo-cyclic motifs. royalsocietypublishing.org |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing bonding and intermolecular interactions. | Characterizing hydrogen bonds and other weak interactions that influence crystal packing and conformation. royalsocietypublishing.org |
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
The transition from laboratory-scale synthesis to industrial-scale production presents significant challenges, including safety, scalability, and consistency. Continuous flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers solutions to many of these issues. nih.govrsc.org This technology is particularly beneficial for enantioselective catalysis and the synthesis of active pharmaceutical ingredients (APIs). nih.gov
Integrating the synthesis of (1S)-2-bromo-2-cyclopenten-1-ol and its derivatives into a continuous flow process could offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. nih.govrsc.org Flow chemistry also allows for the safe handling of hazardous reagents and intermediates and facilitates the integration of multiple synthetic and purification steps into a single, streamlined process (telescoped synthesis). rsc.org The modular nature of flow systems makes them adaptable for various applications, from drug discovery to materials manufacturing. rsc.org As automation and machine learning become more integrated with chemical synthesis, automated flow platforms will enable high-throughput screening of reaction conditions and rapid optimization, accelerating the scalable production of complex chiral molecules.
Design and Synthesis of New Polyfunctionalized Cyclopentenol Scaffolds with Unique Reactivity Profiles
The cyclopentene ring is a privileged scaffold found in numerous natural products and biologically active compounds. nih.gov (1S)-2-bromo-2-cyclopenten-1-ol itself is a polyfunctionalized scaffold, containing a stereocenter, a double bond, a hydroxyl group, and a bromine atom, each of which can be selectively manipulated. A significant future direction involves using this and related cyclopentenols as starting points for the design and synthesis of novel, more complex scaffolds with unique three-dimensional architectures and tailored reactivity. nih.gov
The development of complexity-generating transformations is key to this endeavor. nih.gov Strategies that allow for the stereoselective synthesis of tetrasubstituted and other highly functionalized cyclopentene rings are of particular interest. nih.govbeilstein-journals.orgnih.gov For example, cascade reactions starting from furylcarbinols can provide practical access to densely functionalized cyclopentane derivatives. rsc.org The goal is to create libraries of novel scaffolds with diverse functional groups and stereochemical arrangements. nih.govresearchgate.net These new molecular frameworks, enriched in sp³ character, can then be explored for novel biological activities or as unique building blocks for medicinal chemistry and materials science. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (1S)-2-bromo-2-cyclopenten-1-ol with high enantiomeric purity?
- Methodology :
- Bromination of Cyclopentenol Derivatives : Adapt protocols from structurally related brominated alcohols, such as (1S,2R)-2-bromo-cyclohexanol (CAS 2425-33-4), which involves stereoselective bromination using HBr or NBS in anhydrous conditions .
- Purification : Use column chromatography with polar stationary phases (e.g., silica gel) and non-polar solvents (hexane/ethyl acetate) to isolate the enantiomer. Chiral GC (e.g., DB-Wax column) can confirm enantiomeric purity via Kovats retention indices .
- Characterization : Provide NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) data. For new compounds, include elemental analysis or X-ray crystallography if available .
Q. How should researchers characterize the purity and structural identity of (1S)-2-bromo-2-cyclopenten-1-ol?
- Methodology :
- Chromatography : Gas chromatography (GC) with polar columns (e.g., DB-Wax) and temperature ramps to compare retention times with standards .
- Spectroscopy : Use ¹H NMR to identify coupling constants (e.g., J values for vicinal protons) and ¹³C NMR to confirm quaternary carbons. IR spectroscopy can detect hydroxyl and C-Br stretches .
- Purity Assessment : Combine melting point analysis (if solid) with GC-MS to detect impurities. For liquids, measure refractive index or density .
Q. What are the optimal conditions for storing (1S)-2-bromo-2-cyclopenten-1-ol to prevent decomposition?
- Methodology :
- Storage : Store in amber vials under inert gas (N₂/Ar) at -20°C to minimize hydrolysis or oxidation. Add stabilizers like BHT (butylated hydroxytoluene) for radical-sensitive compounds .
- Monitoring : Periodically analyze via GC or NMR to detect degradation products. If discoloration occurs, repurify via distillation or chromatography .
Advanced Research Questions
Q. How can stereochemical outcomes in the synthesis of (1S)-2-bromo-2-cyclopenten-1-ol be analyzed using chiral chromatography?
- Methodology :
- Chiral Stationary Phases : Use columns like Chiralcel OD-H or Chiralpak IG with hexane/isopropanol mobile phases. Compare retention times with enantiomerically pure standards .
- Dynamic Resolution : Employ kinetic resolution during synthesis by selecting catalysts (e.g., chiral Lewis acids) that favor the (1S)-configuration. Validate via circular dichroism (CD) or optical rotation .
Q. What strategies resolve discrepancies in reported physicochemical data (e.g., boiling points) for brominated cyclopentenol derivatives?
- Methodology :
- Data Cross-Verification : Replicate measurements using standardized methods (e.g., NIST protocols for boiling point determination under controlled pressure) .
- Error Analysis : Investigate potential impurities (e.g., residual solvents) via GC-MS. Compare with literature citing primary sources (e.g., NIST Chemistry WebBook) and disclose measurement uncertainties .
Q. What computational methods validate the stereochemical configuration of (1S)-2-bromo-2-cyclopenten-1-ol in the absence of single-crystal XRD data?
- Methodology :
- Quantum Chemistry : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to optimize geometry and compare theoretical vs. experimental NMR chemical shifts .
- Molecular Dynamics : Simulate chiral chromatography retention behavior using software like COSMOtherm to predict enantiomer elution orders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
